Cas no 1936376-33-8 (Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate)

メチル4-アミノ-5,5-ジメチル-2-オキソ-2,5-ジヒドロフラン-3-カルボキシレートは、高純度の有機化合物で、フラン骨格にアミノ基とエステル基を有する特徴的な構造を持ちます。その分子設計により、医薬品中間体や機能性材料の合成において優れた反応性を示します。特に、立体障害を有する5,5-ジメチル基が分子の安定性を向上させ、保存性に優れています。結晶性が良好なため精製が容易で、実験室規模から工業的生産まで幅広く対応可能です。カルボン酸エステル部位は各種求核試薬との反応性に富み、多様な誘導体合成の出発原料として有用です。

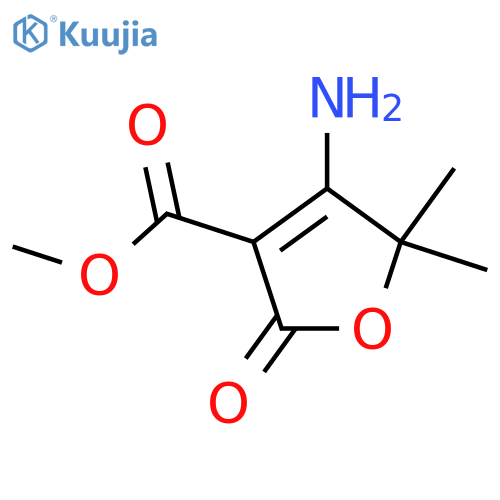

1936376-33-8 structure

商品名:Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate

CAS番号:1936376-33-8

MF:C8H11NO4

メガワット:185.177242517471

CID:4709848

Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate

- Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate

-

- インチ: 1S/C8H11NO4/c1-8(2)5(9)4(6(10)12-3)7(11)13-8/h9H2,1-3H3

- InChIKey: UDDPIFFEEBTGCP-UHFFFAOYSA-N

- ほほえんだ: O1C(C(C(=O)OC)=C(C1(C)C)N)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 303

- トポロジー分子極性表面積: 78.6

Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M294061-1g |

methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |

1936376-33-8 | 1g |

$ 295.00 | 2022-06-04 | ||

| Life Chemicals | F2199-0338-10g |

methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |

1936376-33-8 | 95%+ | 10g |

$857.0 | 2023-09-06 | |

| TRC | M294061-500mg |

methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |

1936376-33-8 | 500mg |

$ 185.00 | 2022-06-04 | ||

| Life Chemicals | F2199-0338-0.25g |

methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |

1936376-33-8 | 95%+ | 0.25g |

$183.0 | 2023-09-06 | |

| Life Chemicals | F2199-0338-0.5g |

methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |

1936376-33-8 | 95%+ | 0.5g |

$193.0 | 2023-09-06 | |

| Life Chemicals | F2199-0338-2.5g |

methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |

1936376-33-8 | 95%+ | 2.5g |

$408.0 | 2023-09-06 | |

| Life Chemicals | F2199-0338-1g |

methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |

1936376-33-8 | 95%+ | 1g |

$204.0 | 2023-09-06 | |

| TRC | M294061-100mg |

methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |

1936376-33-8 | 100mg |

$ 50.00 | 2022-06-04 | ||

| Life Chemicals | F2199-0338-5g |

methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |

1936376-33-8 | 95%+ | 5g |

$612.0 | 2023-09-06 |

Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

1936376-33-8 (Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate) 関連製品

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬